molecular formula C21H21N3O2S B2777274 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-ethylphenyl)acetamide CAS No. 1105209-51-5

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2777274
CAS No.: 1105209-51-5
M. Wt: 379.48
InChI Key: MMFPNWKORRFKDZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzylthio group, a pyrimidinone ring, and an acetamide group with a 2-ethylphenyl substituent . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. This ring is substituted with a benzylthio group and an acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the carbonyl group in the pyrimidinone ring could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the amide group could impact its solubility in different solvents .

Scientific Research Applications

Thymidylate Synthase and Dihydrofolate Reductase Inhibition

The compound under discussion is structurally similar to various synthesized analogs that have demonstrated potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making their inhibitors valuable as antitumor agents. For instance, compounds with a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold have shown high inhibitory activity against both human TS and DHFR, indicating their potential in cancer therapy (Gangjee et al., 2008). Similarly, derivatives with 6-ethyl substitution have demonstrated enhanced potency and a broader spectrum of tumor inhibition (Gangjee et al., 2009).

Antimicrobial Activity

Compounds bearing the core pyrimidinylthioacetamide structure have also been explored for their antimicrobial properties. Various synthesized imines and thiazolidinones, related in structure to the compound , have shown promising antibacterial and antifungal activities. This suggests the potential application of these compounds in addressing microbial resistance (Fuloria et al., 2009). Moreover, a novel series of 2-mercaptobenzimidazole derivatives have demonstrated excellent activity against a panel of microorganisms, further highlighting the antimicrobial potential of these chemical structures (Devi et al., 2022).

Anticancer Activity

The exploration of thiazolidinone and pyrimidine derivatives has led to the identification of compounds with significant anticancer activities. For instance, derivatives synthesized through reactions involving 2-cyano-N-furan-2-ylmethyl acetamides have shown potent and selective cytotoxic effects against leukemia cell lines, suggesting their potential as anticancer agents (Horishny et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Unfortunately, without more information, it’s difficult to predict what these might be .

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-16-10-6-7-11-18(16)23-19(25)12-17-13-20(26)24-21(22-17)27-14-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFPNWKORRFKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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